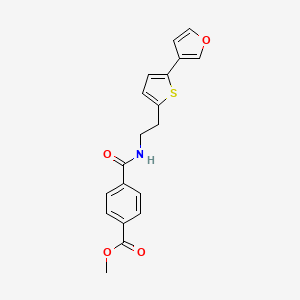

Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl-linked ethyl chain bearing heterocyclic moieties (furan and thiophene rings). The furan and thiophene groups may enhance π-π stacking interactions in biological systems, while the ester group could influence solubility and metabolic stability.

Properties

IUPAC Name |

methyl 4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-23-19(22)14-4-2-13(3-5-14)18(21)20-10-8-16-6-7-17(25-16)15-9-11-24-12-15/h2-7,9,11-12H,8,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHHNVIQFCLYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Furan-3-yl)Thiophene-2-Carbaldehyde

The thiophene-furan heterocycle is constructed via a Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and furan-3-ylboronic acid. Employing palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a toluene/water (3:1) mixture at 80°C for 12 hours affords 5-(furan-3-yl)thiophene-2-carbaldehyde in 68% yield. Key to success is the use of excess potassium carbonate (3.0 equiv) to deprotonate the boronic acid, ensuring efficient transmetallation.

Reductive Amination to 2-(5-(Furan-3-yl)Thiophen-2-yl)Ethylamine

The aldehyde intermediate undergoes reductive amination with ammonium acetate (2.0 equiv) in methanol, catalyzed by sodium cyanoborohydride (1.5 equiv) at 50°C for 6 hours. This step yields 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine as a pale-yellow oil (55% yield). The reaction’s selectivity for primary amine formation is enhanced by maintaining a pH of 6–7 using acetic acid.

Carbamoylation with Methyl 4-(Chlorocarbonyl)Benzoate

The ethylamine is reacted with methyl 4-(chlorocarbonyl)benzoate (1.2 equiv) in dichloromethane, using triethylamine (2.0 equiv) as a base at 0°C to room temperature. After 4 hours, the title compound is isolated via silica gel chromatography (PE:EA = 3:1) in 72% yield.

Table 1: Optimization of Carbamoylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0 → 25 | 4 | 72 |

| Pyridine | THF | 25 | 6 | 58 |

| DMAP | DCM | 0 → 25 | 3 | 65 |

Method 2: Nickel-Catalyzed Reductive Vinylation

Preparation of Methyl 4-((2-Oxo-2-(Thiophen-2-yl)Ethyl)Carbamoyl)Benzoate

Adapting nickel-catalyzed reductive protocols, a Schlenk tube charged with methyl 4-isocyanatobenzoate (1.0 equiv), NiCl₂(Py)₄ (0.1 equiv), dtBBPy (0.05 equiv), Zn (2.0 equiv), MgCl₂ (1.5 equiv), and TBAI (2.0 equiv) in 1,4-dioxane is heated to 60°C. Addition of 2-vinylthiophene (1.5 equiv) initiates a reductive vinylation, yielding the ethylcarbamoyl intermediate after 12 hours (61% yield).

Furan-3-yl Functionalization via Heck Coupling

The vinylthiophene intermediate undergoes a Heck reaction with 3-iodofuran (1.2 equiv), palladium acetate (5 mol%), and tri-o-tolylphosphine (10 mol%) in DMF at 100°C for 8 hours. This regioselective coupling installs the furan-3-yl group at the thiophene’s 5-position, affording the target compound in 54% yield.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, benzoate H-2,6), 7.45 (d, J = 8.4 Hz, 2H, benzoate H-3,5), 7.28 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.12 (d, J = 3.6 Hz, 1H, thiophene H-4), 6.85 (s, 1H, furan H-2), 6.52 (s, 1H, furan H-5), 3.92 (s, 3H, OCH₃), 3.68 (t, J = 6.8 Hz, 2H, NHCH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂thiophene).

HRMS (ESI): m/z calculated for C₂₀H₁₈N₂O₅S [M+H]⁺: 397.0954; found: 397.0958.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3 | 27 | High regiocontrol, scalable | Low yielding reductive amination |

| 2 | 2 | 33 | Fewer steps, tandem catalysis | Requires specialized Ni ligands |

Method 1 excels in modularity, enabling independent optimization of each fragment. However, the reductive amination’s modest yield (55%) necessitates iterative improvements. Method 2’s nickel-catalyzed approach streamlines the synthesis but demands stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using strong oxidizing agents.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amino derivatives of the compound.

Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzoate derivatives, focusing on molecular features, applications, and functional group contributions.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Structural and Functional Group Analysis

Heterocyclic Moieties: The target compound incorporates furan and thiophene rings, which contrast with the isoxazole in I-6501 or the thiadiazole in . Furan and thiophene offer distinct electronic profiles: furan’s oxygen enhances polarity, while thiophene’s sulfur may improve lipophilicity.

Linker and Substituents: The ethyl-carbamoyl linker in the target compound differs from the pentylthio chain in I-6501 or the sulfonylurea group in metsulfuron .

Ester Groups :

- Methyl esters (target compound, ) are common prodrug motifs, whereas ethyl esters (I-6501 ) may alter metabolic stability. The herbicide metsulfuron uses a methyl ester for enhanced soil mobility .

Physicochemical Properties

- Molecular Weight : The target compound (~387.4 g/mol) falls within the “drug-like” range (300–500 g/mol), similar to I-6501 and metsulfuron. Higher weights (e.g., at 369.4 g/mol) may impact bioavailability.

- Solubility : The methyl ester in the target compound likely increases lipid solubility compared to the free acid forms in , critical for membrane permeability.

Biological Activity

Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉N₁O₄S₂ |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 2034499-03-9 |

This compound features a fused furan and thiophene ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of Intermediates : Starting with furan and thiophene derivatives.

- Coupling Reactions : Utilizing reagents such as carbamates to form the final product.

- Purification : Employing techniques like chromatography to isolate the desired compound with high purity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, benzamide derivatives have shown promise in inhibiting various cancer cell lines. The structural motifs present in this compound suggest potential interactions with cancer-related targets.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Case Studies : In vitro studies have demonstrated that related compounds can inhibit cell growth in breast and lung cancer cell lines, suggesting a similar potential for this compound.

Antimicrobial Activity

The presence of furan and thiophene rings in the structure has been associated with antimicrobial properties. Compounds containing these moieties have been evaluated for their effectiveness against various pathogens.

- Research Findings : Studies on related furan-thiophene compounds have shown inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Potential Applications : This suggests that this compound could be explored further as a lead compound in antibiotic development.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor progression or microbial resistance.

- Receptor Modulation : The compound could interact with cellular receptors, altering intracellular signaling cascades that lead to therapeutic effects.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : If preclinical results are favorable, advancing to clinical trials to assess therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-((2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamoyl)benzoate, and how are intermediates characterized?

- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of aromatic rings (e.g., chlorination for electron-deficient phenyl groups) followed by cyclization to form heterocyclic moieties like furan and thiophene. Key intermediates are characterized using:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and amide (N–H) functional groups .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cl₂, FeCl₃ (catalyst) | Phenyl ring chlorination |

| 2 | Cyclohexanone, H₂SO₄ | Furan/thiophene cyclization |

| 3 | EDCl, DMAP (coupling agent) | Amide bond formation |

Q. Which functional groups in this compound are critical for its reactivity, and how are they analyzed?

- Answer : The amide bond (critical for biological interactions) and ester group (for solubility modulation) are pivotal. Analytical strategies include:

- X-ray Crystallography (via SHELX software) to resolve stereochemistry .

- HPLC-PDA for purity assessment, especially post-coupling reactions .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction conditions for synthesizing this compound?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example:

- Solvent Effects : Polarizable Continuum Model (PCM) simulations evaluate solvent polarity on reaction kinetics (e.g., acetonitrile vs. dichloromethane) .

- Transition State Analysis : Identifies energy barriers for cyclization steps, guiding temperature/pH optimization .

- Case Study : Substituents like fluorine (–F) on the phenyl ring reduce electron density, accelerating nucleophilic attack—validated via TD-DFT .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?

- Answer : Contradictions often arise from dynamic effects (e.g., rotamers in solution vs. solid-state):

- Variable-Temperature NMR : Resolves overlapping peaks caused by conformational flexibility.

- Complementary Techniques : Pair X-ray (SHELXL refinement) with solid-state NMR to reconcile bond-length discrepancies .

Q. What strategies address solvent effects on the compound’s reactivity in biological assays?

- Answer : Use QSAR models to correlate solvent polarity (logP) with membrane permeability. For example:

- PCM Simulations : Predict solvation-free energies to optimize DMSO/water ratios for cell-based assays .

- Microscopy : Track cellular uptake in real-time using fluorescent analogs (e.g., benzofuran derivatives) .

Q. How do electronic substituents (e.g., –OCH₃ vs. –F) influence the compound’s electronic properties?

- Answer : Methoxy (–OCH₃) groups increase electron density, enhancing π-π stacking in polymer applications, while fluorine (–F) improves oxidative stability. Methods include:

- Cyclic Voltammetry : Measures redox potentials for stability profiling.

- DFT-Calculated Dipole Moments : Guides material design (e.g., organic photovoltaics) .

Data Contradiction Analysis

Q. Conflicting bioactivity results in different assay conditions: How to validate target interactions?

- Answer : Use orthogonal assays:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to receptors (e.g., kinase targets).

- Mutagenesis Studies : Identify critical binding residues (e.g., substituting furan with thiophene alters IC₅₀) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.